Ketoprofen methyl ester

Description

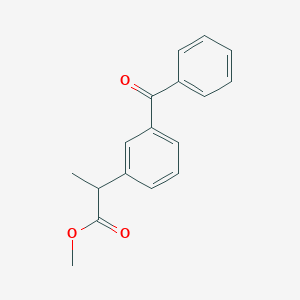

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346303 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47087-07-0 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ketoprofen Methyl Ester

Esterification Reactions for Ketoprofen (B1673614) Methyl Ester Synthesis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester. mdpi.com In the context of ketoprofen methyl ester synthesis, this involves the reaction of ketoprofen with methanol (B129727).

The conversion of ketoprofen to its methyl ester is a direct esterification process. This chemical reaction joins ketoprofen, which possesses a carboxylic acid functional group, with methanol. mdpi.com The primary goal of this conversion is often to modify the physicochemical properties of the parent drug, such as its pKa and ionization constant, which can influence its behavior in different environments. mdpi.com The resulting ester, this compound, is also a crucial intermediate for creating enantiomerically pure forms of ketoprofen or for the synthesis of other derivatives. tandfonline.comkoreascience.kr

The synthesis of this compound can be accomplished through several methods, with the choice of reagents and conditions influencing the reaction's efficiency and yield.

A common and straightforward method for synthesizing this compound is through acid-catalyzed esterification, often referred to as Fischer esterification. mdpi.com This reaction typically involves heating ketoprofen and methanol in the presence of a strong acid catalyst.

In a typical procedure, ketoprofen is dissolved in an excess of methanol, which serves as both the reactant and the solvent. mdpi.comconicet.gov.ar A catalytic amount of concentrated sulfuric acid is then added to the mixture. mdpi.com The reaction is heated under reflux to drive the equilibrium towards the formation of the ester. mdpi.com Following the reaction, purification is performed to isolate the final product, which can yield good results, with reported yields ranging from 66% to 84% for various ketoprofen esters prepared under similar conditions. mdpi.com

| Parameter | Condition | Source |

| Reactants | Ketoprofen, Methanol | mdpi.com |

| Catalyst | Concentrated Sulfuric Acid | mdpi.com |

| Solvent | Methanol (excess) | mdpi.com |

| Technique | Reflux | mdpi.com |

| Reported Yield | 66-84% (for ester series) | mdpi.com |

This table summarizes the typical conditions for acid-catalyzed esterification of ketoprofen.

An alternative route to this compound involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This method is particularly useful for reactions conducted under milder, room-temperature conditions. DCC facilitates the esterification by activating the carboxylic acid group of ketoprofen, making it more susceptible to nucleophilic attack by methanol. acs.org

The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758). mdpi.com Ketoprofen is dissolved along with methanol, and then DCC is added. mdpi.com Often, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is included to enhance the reaction rate. mdpi.comacs.orgacs.org A major byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. mdpi.com This method has been successfully used to synthesize various ketoprofen esters with high yields. mdpi.comacs.org For example, the synthesis of a ketoprofen-sorbitan ester using DCC/DMAP coupling resulted in a 93% yield after 22 hours at room temperature. mdpi.com

| Parameter | Reagent/Condition | Source |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | mdpi.comacs.org |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | mdpi.comacs.org |

| Solvent | Anhydrous Dichloromethane | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Byproduct | Dicyclohexylurea (DCU) | mdpi.com |

This table outlines the reagents and conditions for the DCC coupling method for ester synthesis.

Optimizing synthesis parameters is crucial for maximizing the yield and purity of this compound. For esterification reactions, key variables include reaction time, temperature, and the molar ratio of reactants and catalysts. conicet.gov.arekb.eg

Studies on the enzymatic esterification of ketoprofen have shown that reaction time significantly impacts conversion rates. For instance, in one study, the transformation of ketoprofen into its ester reached 58.3% within 8 hours, after which the rate stabilized. koreascience.kr The choice of alcohol also plays a critical role; while methanol can be an effective acyl acceptor, it has also been shown in some enzymatic systems to have deleterious effects on the enzyme structure compared to other alcohols like ethanol (B145695) or 1-propanol. conicet.gov.arcsic.es

In broader studies on methyl ester synthesis via transesterification, Response Surface Methodology (RSM) has been used to determine optimal conditions. ekb.eg This statistical approach allows for the systematic investigation of multiple parameters simultaneously. For example, in the synthesis of methyl esters from waste fish oil, RSM identified optimal conditions as a reaction temperature of 50°C, 20% methanol by weight, and 0.875% potassium hydroxide (B78521) catalyst over a 60-minute reaction time, achieving a maximum yield of 89.07%. ekb.eg Similar principles can be applied to optimize the chemical synthesis of this compound.

Specific Reaction Conditions and Reagents

Acid-Catalyzed Esterification

Synthesis of Labeled Ketoprofen Methyl Esters for Advanced Research

Isotopically labeled compounds are invaluable tools in advanced research, particularly in imaging studies like Positron Emission Tomography (PET) and in metabolic studies. snmjournals.orgnih.gov Several labeled versions of this compound have been synthesized for such purposes.

Previously, ¹¹C-labeled this compound was developed as a promising PET probe for imaging cyclooxygenase-1 (COX-1) activation in neuroinflammation models. snmjournals.orgnih.govsnmjournals.orgnih.gov More recently, fluorine-18 (B77423) (¹⁸F) labeled analogues have been synthesized to leverage the longer half-life of ¹⁸F. snmjournals.orgsnmjournals.org

The synthesis of (RS)-[¹⁸F]FKTP-Me (an ¹⁸F-labeled this compound analogue) involves a multi-step process. snmjournals.orgnih.gov It starts with a precursor, 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester, which undergoes nucleophilic ¹⁸F-fluorination. snmjournals.orgnih.gov This reaction is performed using [¹⁸F]KF with Kryptofix 222 in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 10 minutes. snmjournals.orgsnmjournals.org The resulting racemic [¹⁸F]FKTP-Me is then purified by HPLC. snmjournals.orgsnmjournals.org This process yields the desired product with high radiochemical purity (>99%) and a decay-corrected radiochemical yield of 11-13%. snmjournals.orgsnmjournals.org The total synthesis time is typically between 52 and 92 minutes. snmjournals.orgsnmjournals.org

Deuterium-labeled this compound (Ketoprofen-d3 Methyl Ester) also serves as an important intermediate for the synthesis of labeled ketoprofen. usbio.net Additionally, ¹³C and deuterium-labeled versions, such as Ketoprofen-¹³CD₃ Methyl Ester, are available for use as internal standards in analytical chemistry. lgcstandards.com

| Labeled Compound | Isotope(s) | Precursor/Starting Material | Key Reagents | Application | Source |

| (RS)-[¹⁸F]FKTP-Me | ¹⁸F | 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester | [¹⁸F]KF, Kryptofix 222, DMSO | PET Imaging of COX-1 | snmjournals.orgsnmjournals.org |

| [¹¹C]KTP-Me | ¹¹C | N/A | N/A | PET Imaging of COX-1 | snmjournals.orgnih.govnih.gov |

| Ketoprofen-d₃ Methyl Ester | Deuterium (d₃) | N/A | N/A | Intermediate for Labeled Ketoprofen | usbio.net |

| Ketoprofen-¹³CD₃ Methyl Ester | ¹³C, Deuterium (d₃) | N/A | N/A | Intermediate/Analytical Standard | lgcstandards.com |

This table provides details on the synthesis and application of various labeled ketoprofen methyl esters.

Carbon-11 (B1219553) Labeled this compound ([¹¹C]KTP-Me) Synthesis

The synthesis of carbon-11 labeled this compound ([¹¹C]KTP-Me) is primarily achieved for its use as a positron emission tomography (PET) tracer. nih.govresearchgate.net The general method involves a rapid C-[¹¹C]methylation reaction. kobe-u.ac.jp This is accomplished through the reaction of [¹¹C]methyl iodide ([¹¹C]CH₃I) with the corresponding demethylated precursor, methyl (3-benzoylphenyl)acetate. niph.go.jp

Researchers found that the reaction conditions are critical for a successful synthesis. The reaction is completed efficiently during the trapping of [¹¹C]CH₃I at -30°C without requiring further heating or extended reaction times. niph.go.jp It was observed that heating the reaction mixture to 50°C or allowing it to stand for several minutes led to the decomposition of the desired product. niph.go.jp To prevent degradation via radiolysis, ascorbic acid is sometimes added as a stabilizer before the final purification step by high-performance liquid chromatography (HPLC). niph.go.jp This method has been used to produce [¹¹C]KTP-Me with sufficient radioactivity (1.7-5.5 GBq) for animal PET studies, achieving decay-corrected radiochemical yields between 26% and 76%. niph.go.jp The resulting [¹¹C]KTP-Me is a PET probe that can be used to visualize cyclooxygenase-1 (COX-1) expression in the context of neuroinflammation. nih.govsnmjournals.orgnih.gov

Fluorine-18 Labeled this compound ([¹⁸F]FKTP-Me) Synthesis

To leverage the longer half-life of fluorine-18 (109.8 minutes) compared to carbon-11 (20.4 minutes), which is advantageous for clinical settings and more complex imaging protocols, researchers developed ¹⁸F-labeled this compound ([¹⁸F]FKTP-Me). nih.govsemanticscholar.org The synthesis involves creating a fluorine-substituted benzoyl group on the ketoprofen structure. nih.govnih.gov

The synthetic route begins with 1-(3-bromophenyl)propan-1-one, which is converted through several steps, including a ketone rearrangement and palladium-catalyzed reactions, to yield the critical precursor for radiolabeling: 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester. This precursor is then used in the final radiolabeling step.

The key step in the synthesis of [¹⁸F]FKTP-Me is a nucleophilic aromatic substitution reaction. nih.govnih.gov The nitro-precursor, 2-(4′-nitrobenzophenone-3-yl)propanoic acid methyl ester, undergoes ¹⁸F-fluorination using [¹⁸F]fluoride in the form of [¹⁸F]KF, facilitated by Kryptofix 222. nih.gov The reaction is typically carried out in dimethyl sulfoxide (DMSO) at a temperature of 120°C for 10 minutes. nih.gov Following the reaction, the racemic product, (RS)-[¹⁸F]FKTP-Me, is purified by semipreparative HPLC. nih.gov This approach yields the desired product with high purity and allows for its use as a PET proradiotracer for imaging COX-1. nih.gov

For studies requiring stereospecificity, the individual (R)- and (S)-enantiomers of [¹⁸F]FKTP-Me are prepared. nih.gov The synthesis begins with the production of the racemic mixture, (RS)-[¹⁸F]FKTP-Me, as described above. nih.gov Subsequently, the racemate is subjected to optical resolution using high-performance liquid chromatography (HPLC) equipped with a chiral column. nih.gov This separation step isolates the enantiomerically pure (R)-[¹⁸F]FKTP-Me and (S)-[¹⁸F]FKTP-Me. nih.govnih.gov The entire process, including the initial fluorination and the final chiral separation, is completed within 70 to 92 minutes. The resulting enantiomers have been synthesized with radiochemical and chemical purities exceeding 99% and an enantiomeric excess of over 99%. nih.gov

Table 1: Synthesis Parameters for [¹⁸F]FKTP-Me Derivatives

| Parameter | (RS)-[¹⁸F]FKTP-Me | (R)-[¹⁸F]FKTP-Me | (S)-[¹⁸F]FKTP-Me |

|---|---|---|---|

| Synthesis Method | Nucleophilic ¹⁸F-fluorination | Chiral HPLC resolution of racemate | Chiral HPLC resolution of racemate |

| Radiochemical Yield | 11%–13% (decay-corrected) nih.gov | N/A | N/A |

| Total Synthesis Time | 52–60 min nih.gov | 70–92 min (including fluorination) | 70–92 min (including fluorination) |

| Radiochemical Purity | >99% nih.gov | >99% nih.gov | >99% nih.gov |

| Chemical Purity | >99% nih.gov | >99% nih.gov | >99% nih.gov |

| Molar Activity | 63–246 GBq/μmol nih.gov | 63–91 GBq/μmol | 47–208 GBq/μmol |

| Radioactivity | 0.9–2.2 GBq nih.gov | 400–528 MBq | 193–1,094 MBq |

Nucleophilic ¹⁸F-Fluorination Approaches

Derivatization and Conjugation Strategies

To address certain limitations of ketoprofen, such as gastrointestinal side effects associated with its free carboxylic acid group, various derivatization and conjugation strategies have been explored. researchgate.netnih.gov These approaches aim to create prodrugs that modify the drug's properties, often by masking the reactive carboxyl group. nih.govasianpubs.org

Amino Acid Conjugates of Ketoprofen

One strategy involves the synthesis of amino acid conjugates of ketoprofen. researchgate.net In this approach, the carboxylic acid of ketoprofen is linked to the methyl esters of various amino acids—such as phenylalanine, lysine, glycine, and serine—through an amide bond. researchgate.net The goal of this modification is to reduce gastrointestinal adverse effects. researchgate.net These conjugates are designed to be stable at the low pH of the stomach but undergo hydrolysis at the more neutral pH of the intestine, releasing the active drug. wjpps.com The synthesis can be performed using conventional coupling methods. wjpps.com In addition to simple conjugates, dendrimeric conjugates of ketoprofen have also been synthesized using different natural amino acids. uq.edu.au

Ketoprofen-Antioxidant Mutual Prodrugs

Another major strategy is the development of ketoprofen-antioxidant mutual prodrugs. nih.govasianpubs.org This approach aims to reduce the gastrointestinal toxicity of ketoprofen, which is partly attributed to the generation of reactive oxygen species (ROS). nih.gov The free carboxylic group of ketoprofen is temporarily masked by forming an ester linkage with the hydroxyl group of a natural antioxidant. nih.govasianpubs.org

Antioxidants used for this purpose include:

Thymol asianpubs.orgthieme-connect.comwisdomlib.org

Guaiacol asianpubs.orgthieme-connect.comwisdomlib.org

Menthol asianpubs.orgthieme-connect.comwisdomlib.org

Vanillin asianpubs.orgthieme-connect.com

Eugenol thieme-connect.com

Sesamol thieme-connect.com

The synthesis is often achieved using the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. thieme-connect.comwisdomlib.org In some variations, a glycolic acid spacer is incorporated to create double ester prodrugs, a modification intended to improve the lability of the prodrug in the body. nih.govasianpubs.orgresearchgate.net These mutual prodrugs are designed to keep the anti-inflammatory activity of ketoprofen while mitigating ulcerogenic side effects. asianpubs.org

Ketoprofen-Saccharide Conjugates

The conjugation of ketoprofen with saccharides represents a significant strategy aimed at modifying the physicochemical properties of the parent drug, primarily to enhance water solubility. researchgate.netuniovi.es Research has explored both enzymatic and chemical pathways to create these conjugates, typically forming an ester linkage between the carboxyl group of ketoprofen and a hydroxyl group on the sugar moiety.

Enzymatic Synthesis

A notable approach to synthesizing ketoprofen-saccharide conjugates involves a two-step enzymatic process. researchgate.netnih.gov This method begins with the enzymatic hydrolysis of a racemic mixture of (R,S)-ketoprofen vinyl ester to selectively produce the (S)-ketoprofen vinyl ester. researchgate.netnih.gov

Following the preparation of the enantiomerically specific vinyl ester, a transesterification reaction is performed with various saccharides. researchgate.netuniovi.es This step is catalyzed by a commercial protease from Bacillus licheniformis (BLP) in an organic medium composed of a pyridine (B92270) and tert-butanol (B103910) mixture. researchgate.netnih.gov The reaction selectively conjugates the ketoprofen to the primary hydroxyl group of the saccharide. researchgate.netnih.gov This enzymatic strategy has been successfully applied to a range of mono- and di-saccharides. uniovi.es For instance, the synthesis of 6-O-ketoprofen glucoside achieved a yield of 70% after a reaction time of 72 hours. researchgate.net Studies have shown that these synthesized conjugates exhibit improved water solubility compared to the parent ketoprofen molecule. researchgate.netuniovi.esnih.gov

| Entry | Saccharide | Enzyme | Solvent System | Time (h) | Yield (%) | Ref |

| 1 | D-Glucose | Protease from Bacillus licheniformis (BLP) | Pyridine/t-butanol (1:1, v/v) | 72 | 70 | researchgate.net |

| 2 | Various Saccharides | Protease from Bacillus licheniformis (BLP) | Organic Media | - | High | uniovi.esnih.gov |

Chemical Synthesis

Chemical methods have also been effectively employed for glycosylation. One such method involves the direct, metal-catalyzed glycosylation of the ketoprofen carboxylic acid. nih.gov In a reported synthesis, ketoprofen was reacted with a C2-OAc d-arabinose donor, resulting in the corresponding glycosyl ester in near quantitative yield. nih.gov This approach highlights the potential for high-efficiency coupling under specific catalytic conditions. nih.gov

Another significant chemical synthesis route is the creation of ketoprofen 1,4-sorbitan ester. mdpi.com This process involves two main steps: first, the acid-catalyzed dehydration of D-Glucose to yield 1,4-sorbitan. mdpi.com The second step is the esterification of 1,4-sorbitan with ketoprofen. mdpi.com This esterification is facilitated by the use of N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous dichloromethane solvent. mdpi.com The reaction proceeds at room temperature for 22 hours, affording the final product, ketoprofen 1,4-sorbitan ester, in a high yield of 93%. mdpi.com

| Product | Reactants | Reagents | Yield (%) | Ref |

| Ketoprofen Glycosyl Ester | Ketoprofen, C2-OAc d-arabinose donor | Metal Catalyst (e.g., Fe, Ru) | Near quantitative | nih.gov |

| Ketoprofen 1,4-Sorbitan Ester | Ketoprofen, 1,4-Sorbitan | DCC, DMAP | 93 | mdpi.com |

An alternative strategy involves the palladium-catalyzed C–H glycosylation of ketoprofen. nih.gov This method differs from the others as it forms a carbon-carbon bond directly to the aromatic ring of ketoprofen rather than an ester linkage. The reaction between ketoprofen and a glycal substrate, catalyzed by Pd(PhCN)2Cl2, results in the ortho-glycosylated product in a 66% yield. nih.gov

Advanced Analytical Characterization of Ketoprofen Methyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ketoprofen (B1673614) methyl ester, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of ketoprofen methyl ester, offering precise insights into the hydrogen and carbon framework of the molecule. rsc.orgmdpi.com

¹H NMR: The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals that correspond to the different types of protons present in the molecule. rsc.org Key resonances include a doublet for the methyl protons (CH₃) of the propionate (B1217596) group, a singlet for the methyl protons of the ester group (OCH₃), and a quartet for the methine proton (CH). rsc.org The aromatic protons appear as a complex series of multiplets in the downfield region of the spectrum. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom. rsc.org Distinct signals are observed for the methyl carbons, the methine carbon, the ester carbonyl carbon, and the ketone carbonyl carbon, as well as for the various aromatic carbons. rsc.org The chemical shifts of these signals are indicative of their specific electronic environments within the molecular structure. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 1.53 | d | 7.2 | 3H | CH₃ |

| 3.68 | s | 3H | OCH₃ | |

| 3.80 | q | 7.2 | 1H | CH |

| 7.43 | t | 7.7 | 1H | Ar |

| 7.46-7.50 | m | 2H | Ar | |

| 7.52-7.55 | m | 1H | Ar | |

| 7.57-7.60 | m | 1H | Ar | |

| 7.67 | ddd | 7.6, 1.7, 1.1 | 1H | Ar |

| 7.75 | t | 1.8 | 1H | Ar |

| 7.78-7.80 | m | 2H | Ar |

Data obtained in CDCl₃ at 800 MHz. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 18.62 | CH₃ |

| 45.38 | CH |

| 52.25 | OCH₃ |

| 128.40 | Ar |

| 128.66 | Ar |

| 129.12 | Ar |

| 129.31 | Ar |

| 130.17 | Ar |

| 131.59 | Ar |

| 132.60 | Ar |

| 137.60 | Ar |

| 138.02 | Ar |

| 140.93 | Ar |

| 174.61 | ester C=O |

| 196.54 | ketone C=O |

Data obtained in CDCl₃ at 201 MHz. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. mdpi.commdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Notably, a strong absorption peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is observed. Another distinct peak is attributed to the stretching of the ketone carbonyl group. nih.gov Additional bands in the spectrum correspond to C-H stretching in the aromatic and aliphatic regions, as well as C-O stretching of the ester group. mdpi.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1735 | Ester C=O stretch |

| ~1655 | Ketone C=O stretch |

| ~1220 | C-O stretch (ester) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~3100-3000 | C-H stretch (aromatic) |

Note: Exact peak positions may vary slightly based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. mdpi.comresearchgate.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). basicmedicalkey.com The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight. basicmedicalkey.com The spectrum also contains various fragment ions, which provide valuable information for structural confirmation. basicmedicalkey.com

For enhanced precision, high-resolution accurate mass liquid chromatography-mass spectrometry (LC-MS) is employed. mdpi.com This technique couples the separation power of liquid chromatography with the high mass accuracy of an Orbitrap or similar mass analyzer. mdpi.com It allows for the determination of the precise molecular mass and elemental composition of this compound, further confirming its identity. mdpi.com

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. mdpi.com It is used to determine the purity of the compound and to separate its enantiomers (R- and S-forms). nih.govsnmjournals.org

For purity analysis, a reversed-phase HPLC method is typically used, often with a C18 column. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). mdpi.com

The separation of the enantiomers of this compound is a more specialized application of HPLC, requiring a chiral stationary phase (CSP). nih.govsnmjournals.org Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective for this purpose. vt.edunih.gov The choice of mobile phase, including the type and concentration of organic modifier and any acidic additives, significantly influences the retention and enantioselectivity. vt.edu Successful enantioseparation allows for the quantification of the individual enantiomers, which is critical as they can exhibit different pharmacological activities. snmjournals.orgsnmjournals.org Studies have shown that the enantiomers of this compound can be baseline separated using specific chiral columns and optimized mobile phase compositions. nih.gov

Table 4: Example HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis | Enantiomeric Separation |

|---|---|---|

| Column | C18, 250 x 4.6 mm mdpi.com | Lux Amylose-2 nih.gov |

| Mobile Phase | 42% phosphate (B84403) buffer (0.1 M, pH 7.4) + 58% acetonitrile mdpi.com | Water/acetonitrile/acetic acid (50/50/0.1, v/v/v) nih.gov |

| Flow Rate | 0.6 mL/min mdpi.com | 1 mL/min nih.gov |

| Detection | UV at 258 nm mdpi.com | UV |

These are example conditions and may require optimization for specific applications.

Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for determining the enantiomeric purity of chiral compounds like this compound. The separation of enantiomers is critical as they often exhibit different pharmacological activities.

Researchers have successfully employed chiral HPLC to separate the enantiomers of ketoprofen and its derivatives. researchgate.net For instance, a study detailed the optical resolution of a racemic 18F-labeled this compound derivative, (RS)-[¹⁸F]FKTP-Me, using a chiral HPLC method to yield enantiomerically pure (R)- and (S)-enantiomers with over 99% enantiomeric excess. nih.govsnmjournals.org The total synthesis and purification time for this process was reported to be between 70 and 92 minutes. nih.govsnmjournals.org

Different chiral stationary phases are utilized for such separations. Polysaccharide-based CSPs, such as amylose and cellulose derivatives, have proven effective. vt.edu For example, Chiralpak AD, an amylose tris(3,5-dimethylphenyl-carbamate) coated on silica (B1680970) gel, and Chiralcel OD, a cellulose tris(3,5-dimethylphenylcarbamate) CSP, have been used for the direct chiral separation of profens. vt.edu Another approach involves using macrocyclic antibiotic-based CSPs like Chirobiotic V, which has been used with a mobile phase of tetrahydrofuran (B95107) and triethylamine (B128534) acetate (B1210297) buffer to achieve baseline separation of ketoprofen enantiomers with a resolution of 2.28. researchgate.net

The mobile phase composition is a critical parameter in optimizing chiral separations. A mixture of acetonitrile and an aqueous buffer, such as sodium citrate, is often used. sigmaaldrich.com The pH of the mobile phase can also significantly influence the retention and resolution of the enantiomers. researchgate.net

| Chiral Stationary Phase | Mobile Phase | Compound | Resolution/Purity | Reference |

|---|---|---|---|---|

| Not Specified (Chiral Column) | Not Specified | (RS)-[¹⁸F]FKTP-Me | >99% enantiomeric excess | nih.govsnmjournals.org |

| Chirobiotic V | Tetrahydrofuran/0.5% Triethylamine Acetate Buffer (15:85) | Ketoprofen Enantiomers | Resolution = 2.28 | researchgate.net |

| Chiralpak AD / Chiralcel OD | Not Specified | Profens | Direct chiral separations | vt.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Artifact Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile compounds, including impurities and artifacts in drug samples.

A notable application of GC-MS in the context of this compound is the identification of its formation as an artifact during the analysis of other drugs. A study reported the unexpected formation of this compound during the routine alkaline liquid-liquid extraction of basic drugs from horse urine samples. doaj.org An unidentified peak in the GC-MS chromatogram was identified as this compound by comparing its mass spectrum with that of a synthesized standard. doaj.org

The study proposed that the ester was formed through a reaction between ketoprofen present in the urine and methanol (B129727), which was used as a solvent for an internal standard. doaj.org Interestingly, this artifact formation was found to be dependent on the presence of lipase (B570770) enzymes from bacteria in certain urine samples. doaj.org This finding is crucial for analytical laboratories to avoid misinterpretation of results in doping control and metabolic studies. doaj.orgresearchgate.net

The GC-MS analysis itself typically involves a capillary column for separation, such as a DB-1 megabore column, and a flame ionization detector or a mass spectrometer for detection. google.com For impurity analysis, it's important to ensure that the concentration of the main compound is high enough to allow for the detection of minor impurities, which might be present at levels as low as 0.3%. chromforum.org

| Matrix | Artifact Identified | Proposed Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Horse Urine | This compound | Reaction between ketoprofen and methanol (solvent for internal standard) catalyzed by bacterial lipases. | The presence of bacterial lipase is a key factor in artifact formation. | doaj.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is often used to monitor the progress of chemical reactions and to assess the purity of a substance. rsc.orgderpharmachemica.com

In the synthesis of this compound, TLC is used to monitor the esterification reaction of racemic ketoprofen with methanol. rsc.org A common system for this involves using precoated Silica gel F254 plates as the stationary phase and a mixture of chloroform and methanol (e.g., 9:1 v/v) as the mobile phase. rsc.org The purity of the final product can be confirmed by the presence of a single spot with a specific retention factor (Rf) value; for this compound, an Rf of 0.82 has been reported in this system. rsc.org

TLC can also be adapted for chiral separations. One study demonstrated the enantiomeric resolution of ketoprofen using frovatriptan (B193164) as a chiral selector incorporated into the silica gel stationary phase. jrespharm.com The mobile phase consisted of acetonitrile, methanol, and triethylamine. jrespharm.com The separation efficiency in TLC can be optimized by adjusting parameters such as the mobile phase composition, pH, and the concentration of the chiral selector. jrespharm.com

Furthermore, micellar TLC, which uses surfactant-containing mobile phases, has been developed for the identification of ketoprofen in various samples, including urine. sphinxsai.com This method can enhance selectivity due to the differential interactions of the analyte with the micelles and the stationary phase. sphinxsai.com

| Application | Stationary Phase | Mobile Phase | Result/Observation | Reference |

|---|---|---|---|---|

| Reaction Monitoring (Esterification) | Silica gel F254 | Chloroform:Methanol (9:1) | Product Rf = 0.82 | rsc.org |

| Enantiomeric Resolution | Silica gel with Frovatriptan (chiral selector) | Acetonitrile:Methanol:Triethylamine (6:2:2) | Separation of ketoprofen enantiomers | jrespharm.com |

| Identification in Urine | Amino acid impregnated silica gel | Mixed micelles (SDS + Triton X-100) and acetone | Selective identification of ketoprofen | sphinxsai.com |

Specialized Analytical Applications

Circular Dichroism Spectral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers, having non-superimposable mirror images, interact differently with circularly polarized light, resulting in equal and opposite CD spectra. This property makes CD an excellent tool for determining the absolute configuration and enantiomeric purity of chiral compounds.

The absolute configuration of a fluorinated derivative of ketoprofen, (R)- and (S)-FKTP, was determined using CD spectroscopy by comparing their spectra to those of the reference compounds, (R)- and (S)-ketoprofen. nih.govsnmjournals.org It was observed that (R)-FKTP exhibited a negative Cotton effect, while (S)-FKTP showed a positive one, which is consistent with previous research. nih.govsnmjournals.org

CD spectroscopy can also be used in conjunction with HPLC (HPLC-CD) to determine enantiomeric excess without requiring baseline separation of the enantiomers. chromatographytoday.com For ketoprofen, it has been shown that a racemic mixture displays no CD absorption, while the enantiomerically pure (S)-(+)-ketoprofen shows a distinct CD signal. chromatographytoday.comjascoinc.com This allows for the quantification of enantiomeric purity by measuring the CD response. chromatographytoday.comjascoinc.com

| Compound | Observation | Application | Reference |

|---|---|---|---|

| (R)-FKTP | Negative Cotton Effect | Determination of absolute configuration | nih.govsnmjournals.org |

| (S)-FKTP | Positive Cotton Effect | Determination of absolute configuration | nih.govsnmjournals.org |

| (S)-(+)-Ketoprofen | Negative CD absorption | Enantiomeric purity determination | chromatographytoday.com |

| Racemic Ketoprofen | No CD absorption | Confirmation of racemic nature | chromatographytoday.com |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the elemental composition (by percentage) of a compound. This information is crucial for confirming the empirical and molecular formula of a newly synthesized compound, such as this compound. The molecular formula for this compound is C₁₇H₁₆O₃, and its molecular weight is 268.31 g/mol . chemeo.compharmaffiliates.comscbt.com

The theoretical elemental composition can be calculated from the molecular formula and compared with the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the identity and purity of the compound.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 17 | 204.187 | 76.10 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.01 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.89 |

| Total | 268.312 | 100.00 |

Biotransformation and Metabolism of Ketoprofen Methyl Ester

Hydrolysis Kinetics and Enzymatic Degradation

The primary pathway for the biotransformation of ketoprofen (B1673614) methyl ester is the hydrolytic cleavage of its ester bond to yield ketoprofen and methanol (B129727). science.gov This reaction is catalyzed by esterase enzymes, which are abundant in various biological tissues and fluids, particularly plasma. scirp.org The kinetics of this degradation are critical for understanding the bioavailability and metabolic profile of the compound.

The hydrolysis of ketoprofen methyl ester is significantly impacted by esterase activity within biological matrices like plasma. nih.gov The rate of this enzymatic conversion can differ substantially, depending on several factors including the animal species and the presence of enzyme inhibitors. nih.govingentaconnect.com

Research demonstrates that the hydrolytic activity of plasma esterases towards this compound varies significantly among different species. nih.govingentaconnect.com A study evaluating the stability of KME in the plasma of eight different species found distinct differences in the rate of hydrolysis.

In both commercially purchased and freshly collected plasma from mice, rats, and horses, KME was hydrolyzed rapidly. nih.govingentaconnect.com In contrast, cat plasma showed an initial rapid hydrolysis that was subsequently limited. nih.govingentaconnect.com A notable difference was observed between commercially sourced and freshly collected plasma for other species. In commercially purchased plasma from dogs, pigs, sheep, and cattle, KME hydrolysis was minimal; however, it was substantial in freshly collected plasma from these same species. nih.govingentaconnect.com These findings underscore that hydrolytic activity is species-dependent and can also be influenced by the handling and storage of biological samples. nih.gov

| Species | Hydrolytic Activity in Plasma | Source |

|---|---|---|

| Mouse | Rapid | nih.govingentaconnect.com |

| Rat | Rapid | nih.govingentaconnect.com |

| Horse | Rapid | nih.govingentaconnect.com |

| Cat | Initially rapid, then limited | nih.govingentaconnect.com |

| Dog | Minimal (commercial), Substantial (fresh) | nih.govingentaconnect.com |

| Pig | Minimal (commercial), Substantial (fresh) | nih.govingentaconnect.com |

| Sheep | Minimal (commercial), Substantial (fresh) | nih.govingentaconnect.com |

| Cattle | Minimal (commercial), Substantial (fresh) | nih.govingentaconnect.com |

To stabilize ester-containing drugs in biological samples for analysis, esterase inhibitors are often used. nih.gov Studies on this compound have shown that various esterase inhibitors have different effects on preventing its hydrolysis in the plasma of rats, dogs, and pigs. nih.govingentaconnect.com The differential effects of these inhibitors highlight the complexity of enzymatic hydrolysis and suggest that multiple types of esterases may be involved in the metabolism of KME, with varying susceptibility to inhibition. nih.gov This variability is crucial for pharmacokinetic studies where accurate measurement of the prodrug is necessary. nih.gov

The chemical stability of this compound is highly dependent on pH. In vitro studies have been conducted to simulate its passage through the gastrointestinal tract, evaluating its stability in acidic conditions similar to the stomach and in neutral to basic conditions found in the intestines.

This compound demonstrates significant stability in highly acidic environments. nih.gov In a dissolution study simulating gastric media (HCl buffer, pH 1.2), only about 7.9% of the methyl ester prodrug dissolved, which indicates minimal hydrolysis. mdpi.comresearchgate.net This acid resistance is a desirable characteristic for orally administered prodrugs, as it allows the compound to pass through the stomach largely intact, minimizing premature conversion to the active drug and potential gastric irritation. nih.govmdpi.com

In contrast to its stability in acid, this compound undergoes significant hydrolysis in neutral and basic conditions. nih.gov In a dissolution study using a phosphate (B84403) buffer at pH 6.8, which mimics the intestinal environment, the methyl ester prodrug showed a high degree of dissolution at 92.4%. mdpi.comresearchgate.net Other studies on similar ketoprofen ester prodrugs confirm that they are readily hydrolyzed at a neutral pH of 7.4 and a basic pH of 9.5. nih.govresearchgate.net This pH-dependent hydrolysis is critical for the intended action of the prodrug, as it ensures the release of the active ketoprofen in the intestines for subsequent absorption. mdpi.com Enzymatic hydrolysis studies are also typically conducted in neutral or slightly alkaline buffers (pH 7-9.5) to optimize the activity of the esterase enzymes responsible for the conversion. conicet.gov.ar

| pH Condition | Environment Simulated | Hydrolysis/Dissolution of KME | Source |

|---|---|---|---|

| 1.2 (Acidic) | Gastric | Low (~7.9%) | mdpi.comresearchgate.net |

| 6.8-7.4 (Neutral) | Intestinal/Plasma | High (~92.4%) | mdpi.comresearchgate.net |

| 9.5 (Basic) | - | Susceptible to hydrolysis | nih.govresearchgate.net |

Acidic Stability (pH 1.2)

Hydrolysis in Plasma and Tissue Extracts

This compound (KME) is designed as a prodrug that undergoes hydrolysis to release the active ketoprofen. The stability and rate of this hydrolysis can be significantly influenced by the biological matrix in which it occurs, particularly in plasma samples after blood collection. nih.govbenthamdirect.com Studies have shown that the hydrolytic activity of plasma varies considerably across different species. nih.govbenthamdirect.comresearchgate.net

Research evaluating the stability of KME in plasma from various species revealed distinct patterns. KME was found to be rapidly hydrolyzed in both commercially purchased and freshly collected plasma from mice, rats, and horses. nih.govbenthamdirect.com In cat plasma, the hydrolysis was initially rapid but then became limited. nih.govbenthamdirect.com Conversely, KME showed minimal hydrolysis in commercially purchased plasma from dogs, pigs, sheep, and cattle. nih.govbenthamdirect.com However, when freshly collected plasma from these same species was used, the hydrolysis was substantial, indicating that the activities in commercial and fresh plasma can differ depending on the species. nih.govbenthamdirect.comresearchgate.net This highlights the importance of using appropriate sample handling and stabilization techniques, such as the use of esterase inhibitors, to prevent post-collection hydrolysis during pharmacokinetic assessments. nih.gov

| Species | Hydrolysis Rate in Plasma | Notes |

|---|---|---|

| Mouse | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.govbenthamdirect.com |

| Rat | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.govbenthamdirect.com |

| Horse | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.govbenthamdirect.com |

| Cat | Initially Quick, then Limited | - |

| Dog | Minimal (Commercial Plasma) / Substantial (Fresh Plasma) | Highlights differences between plasma sources. nih.govbenthamdirect.com |

| Pig | Minimal (Commercial Plasma) / Substantial (Fresh Plasma) | Highlights differences between plasma sources. nih.govbenthamdirect.com |

| Sheep | Minimal (Commercial Plasma) / Substantial (Fresh Plasma) | Highlights differences between plasma sources. nih.govbenthamdirect.com |

| Cattle | Minimal (Commercial Plasma) / Substantial (Fresh Plasma) | Highlights differences between plasma sources. nih.govbenthamdirect.com |

Metabolic Pathways and Metabolite Identification

The primary metabolic step for this compound is its conversion to the pharmacologically active parent drug, ketoprofen. google.comresearchgate.net This occurs through hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes present in the body. nih.govgoogle.com Once administered, the ester prodrug is designed to be absorbed and then hydrolyzed in the systemic circulation and tissues. google.com For instance, studies with radiolabeled this compound derivatives show they can cross the blood-brain barrier and are subsequently hydrolyzed to their active acid form within the brain. snmjournals.orgnih.gov This conversion is rapid; in one study, the ester was completely hydrolyzed to ketoprofen within 10 minutes of administration. snmjournals.orgnih.gov The fundamental purpose of the ester form is to modify the physicochemical properties of the drug, potentially enhancing absorption or reducing local toxicity, before being efficiently converted to the active moiety in vivo. researchgate.netmdpi.com

Once this compound is hydrolyzed to ketoprofen, the active drug follows its established metabolic pathway. The principal route of metabolism for ketoprofen is glucuronidation, a Phase II conjugation reaction that primarily occurs in the liver. drugbank.compatsnap.comconicet.gov.ar This process involves the attachment of glucuronic acid to the carboxylic acid group of ketoprofen, forming ketoprofen glucuronide. drugbank.com This metabolite is inactive and more water-soluble, facilitating its elimination from the body. The UGT2B7 isozyme has been identified as the major isoform involved in the glucuronidation of carboxylic acid compounds like ketoprofen in humans. researchgate.net

The resulting ketoprofen glucuronide is primarily excreted in the urine. drugbank.compatsnap.com Approximately 80% of an administered dose of ketoprofen is eliminated via the urine within 24 hours, mostly as the glucuronide metabolite. drugbank.com A smaller portion is excreted in the feces. fabad.org.tr The excretion of these conjugates is closely linked to renal function. researchgate.net

While glucuronidation is the predominant metabolic pathway for ketoprofen, other minor routes have been explored. These include Phase I reactions like hydroxylation, as well as other conjugation pathways such as sulfation and methylation. Hydroxylated metabolites of ketoprofen, such as 3-hydroxyketoprofen, have been identified. researchgate.net However, these pathways are considered to be of relatively low importance compared to the extensive glucuronidation that ketoprofen undergoes. No active metabolites of ketoprofen, other than the parent drug itself following prodrug hydrolysis, have been identified. drugbank.com

Glucuronidation and Excretion

In Silico Metabolism Analysis

Computational, or in silico, tools are valuable for predicting the absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of drug candidates like this compound before extensive laboratory testing. mdpi.com Analyses using platforms like SwissADME and ProTox-II have been employed to evaluate ketoprofen ester prodrugs. mdpi.comresearchgate.net

These predictive models can assess drug-likeness based on factors like molecular weight, lipophilicity (LogP), and the number of rotatable bonds. mdpi.com For this compound, these analyses predicted it as an ideal candidate for oral absorption. mdpi.comresearchgate.net In silico studies also suggested that ester prodrugs could bypass the acidic environment of the stomach and be metabolized in the intestine to release the active drug, aiding absorption. mdpi.com Furthermore, predictions indicated that the methyl ester derivative possesses enhanced intestinal absorption compared to pure ketoprofen. mdpi.com Such theoretical predictions are crucial for justifying a molecule as a potential drug substance and guiding further in vitro and in vivo studies. mdpi.com

| Parameter | In Silico Prediction for this compound | Reference |

|---|---|---|

| Oral Absorption | Predicted to be an ideal candidate | mdpi.comresearchgate.net |

| Bioavailability Score | Considered sufficiently absorbable via the oral route | researchgate.net |

| Intestinal Permeation | Predicted to have enhanced intestinal absorption compared to ketoprofen | mdpi.com |

| Toxicity | Predicted to have a significantly higher LD50 value (lower toxicity) compared to ketoprofen | mdpi.comresearchgate.net |

Pharmacological and Biological Investigations of Ketoprofen Methyl Ester

Prodrug Efficacy and Bioavailability Enhancement

The conversion of ketoprofen (B1673614) to its methyl ester is a prodrug strategy designed to overcome some of the limitations associated with the parent drug, such as poor water solubility. amazonaws.comresearchgate.net This chemical modification is intended to alter the molecule's properties to favor better absorption and distribution in the body.

Increased Lipophilicity and Permeability

Esterification of ketoprofen to its methyl ester derivative leads to an increase in its lipophilicity, a key factor in determining a drug's ability to cross biological membranes. researchgate.netscirp.org This enhanced lipophilic nature is expected to improve the compound's permeability through cell membranes, which can lead to better bioavailability. researchgate.net The octanol-water partition coefficient (Log P), a measure of lipophilicity, is increased for the synthesized prodrugs compared to the parent drug, ketoprofen. mdpi.com Studies have shown that ester prodrugs of ketoprofen, including the methyl ester, possess increased lipophilicity compared to their parent compounds. researchgate.netnih.gov This increased lipophilicity is a critical attribute that can facilitate passage through the lipid-rich barriers of the gastrointestinal tract. researchgate.net

In an ex vivo permeation study using an Ussing chamber, the apparent permeability (Papp) of ketoprofen methyl ester was found to be significantly higher than that of ketoprofen. mdpi.com This suggests that the increased lipophilicity translates to improved transport across the intestinal membrane.

Table 1: Comparative Permeability of Ketoprofen and its Ester Prodrugs

| Compound | Apparent Permeability (Papp) (cm²/s) | Relative Enhancement of Absorption (R) |

|---|---|---|

| Ketoprofen | 6.86 × 10⁻⁸ | - |

| This compound | 1.08 × 10⁻⁷ | 1.57-fold |

| Ketoprofen Ethyl Ester | 8.82 × 10⁻⁸ | > 1 |

| Ketoprofen Propyl Ester | 7.84 × 10⁻⁸ | > 1 |

Data sourced from an ex vivo intestinal permeation study. The relative enhancement of absorption for the ethyl and propyl esters was increased compared to ketoprofen but was lower than that of the methyl ester. mdpi.com

Enhanced Intestinal Absorption

The enhanced lipophilicity and permeability of this compound contribute to its improved absorption in the intestine. mdpi.com Ex vivo studies have demonstrated a significant increase in the permeation of this compound across intestinal tissue compared to the parent drug. mdpi.comresearchgate.net The relative enhancement of absorption for this compound was found to be 1.57-fold that of pure ketoprofen, indicating a statistically significant improvement in intestinal absorption. mdpi.com This suggests that after oral administration, a greater proportion of the drug can pass from the gastrointestinal lumen into the bloodstream.

Oral Delivery Potential

The favorable physicochemical properties of this compound, particularly its increased permeability and subsequent enhanced intestinal absorption, highlight its potential as a candidate for oral drug delivery. mdpi.comresearchgate.net In silico analyses have identified the methyl derivative of ketoprofen as an ideal candidate for oral absorption. mdpi.comresearchgate.net The prodrug approach aims to bypass some of the issues associated with oral administration of ketoprofen, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. mdpi.com By improving its absorption characteristics, the methyl ester prodrug may allow for more efficient oral delivery. mdpi.com

Anti-inflammatory and Analgesic Activities

The ultimate goal of developing a prodrug is to deliver the active therapeutic agent to its site of action effectively. Therefore, it is crucial to evaluate whether this compound, after its conversion back to ketoprofen in the body, retains the desired anti-inflammatory and analgesic effects.

In Vivo Evaluation in Animal Models (e.g., carrageenan-induced paw edema)

The anti-inflammatory effects of this compound have been assessed in vivo using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs. mdpi.comnih.gov In this model, the administration of ketoprofen derivatives, including esters, has been shown to reduce paw edema. mdpi.com Research indicates that ester prodrugs of ketoprofen exhibit significant anti-inflammatory activity. researchgate.netnih.gov One study found that a ketoprofen derivative reduced rat paw edema by 91%, a significant improvement over the 47% reduction seen with the parent ketoprofen. mdpi.com

The analgesic activity of ketoprofen ester prodrugs has also been demonstrated in animal models, such as the acetic acid-induced writhing test in mice. mdpi.comresearchgate.net This test measures a drug's ability to reduce pain behaviors. Oral administration of this compound significantly decreased the number of writhes in a dose-dependent manner. mdpi.com

Comparative Efficacy with Parent Ketoprofen

Comparative studies have shown that ketoprofen ester prodrugs can be as, or even more, effective than the parent drug, ketoprofen. researchgate.netnih.gov In the acetic acid-induced writhing test, a 100 mg/kg dose of this compound resulted in an 83.55% inhibition of writhing, compared to a 76.83% inhibition by a 50 mg/kg dose of ketoprofen. mdpi.com This suggests that the prodrug can produce a comparable or even greater analgesic effect.

Furthermore, in terms of anti-inflammatory activity, some ester prodrugs of ketoprofen have exhibited marked activity, ranging from 91.8% to 113.3% in comparison with the parent drug. researchgate.netnih.gov These findings indicate that the chemical modification not only improves bioavailability but also maintains or even enhances the therapeutic efficacy of the parent compound. researchgate.net

Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test

| Treatment | Dose (mg/kg) | % Inhibition of Writhing |

|---|---|---|

| This compound | 10 | 61.88% |

| This compound | 50 | 72.54% |

| This compound | 100 | 83.55% |

| Ketoprofen (Standard) | 50 | 76.83% |

Data from a study in mice, where oral administration of this compound significantly decreased the number of writhes compared to a control group. mdpi.com

Effects on Pain and Inflammation

This compound has demonstrated significant potential in managing pain and inflammation. In animal models, it has been shown to effectively alleviate pain induced by various stimuli. For instance, in a study using a writhing test in mice, which assesses pain sensation resulting from localized inflammation, oral administration of this compound significantly decreased the number of writhes, indicating a potent analgesic effect. mdpi.com Specifically, at doses of 10, 50, and 100 mg/kg, the methyl ester derivative inhibited writhing by 61.88%, 72.54%, and 83.55%, respectively. mdpi.com This was comparable to the 76.83% inhibition observed with a 50 mg/kg dose of the parent drug, ketoprofen. mdpi.com

Furthermore, the anti-inflammatory properties of this compound have been evaluated through in vitro assays. The compound has shown a remarkable ability to inhibit protein denaturation, a key process in inflammation. mdpi.com At a concentration of 200 µg/mL, this compound exhibited an 82.61% inhibition of protein denaturation, which is close to the 85.71% inhibition shown by ketoprofen at the same concentration. mdpi.com Another indicator of anti-inflammatory activity is the stabilization of red blood cell membranes, which is analogous to the stabilization of lysosomal membranes. In this assay, this compound demonstrated significant, dose-dependent stabilizing activity, with the 200 µg/mL concentration showing the most prominent effect (81.05% stabilization) compared to ketoprofen (84.21%). mdpi.com

Cyclooxygenase (COX) Inhibition Studies

The therapeutic effects of NSAIDs like ketoprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. mdpi.com

COX-1 and COX-2 Specificity and Selectivity

Ketoprofen is known to be a non-selective inhibitor of both COX-1 and COX-2 enzymes. researchgate.net However, studies on a fluorine-substituted derivative of ketoprofen, known as FKTP, revealed a high selectivity of its (S)-enantiomer for COX-1. snmjournals.org The inhibitory activity of (S)-FKTP was significantly greater for COX-1 compared to COX-2, with a COX-1/COX-2 ratio of 49.2. snmjournals.orgnih.gov In contrast, the (R)-enantiomer, (R)-FKTP, showed less inhibitory activity against both isoforms, with a COX-1/COX-2 ratio of 36.0. snmjournals.orgnih.gov The parent compound, (S)-ketoprofen, has been reported to have 50% inhibitory concentrations (IC50) of 0.047 µM for COX-1 and 2.9 µM for COX-2. snmjournals.org

Table 1: Inhibitory Effects of Ketoprofen Derivatives on COX Enzymes

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio |

|---|---|---|---|

| (S)-FKTP | - | - | 49.2 |

| (R)-FKTP | - | - | 36.0 |

| (S)-Ketoprofen | 0.047 | 2.9 | 61.7 |

Data sourced from multiple studies. snmjournals.orgnih.govsnmjournals.org

Molecular Docking Studies on COX Enzymes

Molecular docking studies have been employed to understand the binding interactions of ketoprofen derivatives with COX enzymes at a molecular level. These in silico analyses help in predicting the binding affinities and orientations of ligands within the active sites of the enzymes. researchgate.net For instance, docking studies of various ketoprofen amides against COX-2 have been performed to evaluate their potential as selective inhibitors. Similarly, research on new ketoprofen derivatives, such as those incorporating a 4-thiazolidinone (B1220212) moiety, has utilized molecular docking to predict their selectivity toward COX-2. researchgate.net These computational approaches are valuable in the rational design of new anti-inflammatory agents with improved selectivity and reduced side effects. researchgate.netmdpi.com

Stereospecificity of COX-1 Inhibition by Enantiomers

The inhibition of COX enzymes by chiral NSAIDs like ketoprofen is highly stereoselective, with the (S)-enantiomer being the more active form. nih.gov Research has shown that the (S)-enantiomers of ketoprofen and other related drugs are potent inhibitors of both COX-1 and COX-2, while the (R)-enantiomers are significantly less active. nih.gov In fact, the inhibitory activity observed with the (R)-enantiomers is often attributed to the presence of small amounts of the (S)-enantiomer as an impurity. nih.gov This stereoselectivity is a critical factor in the pharmacological activity of these drugs. The (S)-enantiomer of ketoprofen is responsible for the anti-inflammatory effects, while the (R)-enantiomer has been associated with other activities, such as preventing periodontal disease. researchgate.net

Neuroinflammation Imaging Applications

This compound has been investigated as a probe for imaging neuroinflammation using Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govresearchgate.net

PET Imaging with Labeled Ketoprofen Methyl Esters

Radiolabeled versions of this compound, such as those incorporating Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F), have been developed as PET tracers to visualize and quantify COX-1 expression in the brain during neuroinflammation. nih.govresearchgate.netnih.govsnmjournals.org These esterified forms of ketoprofen can cross the blood-brain barrier, a significant advantage over the parent drug. snmjournals.orgresearchgate.net Once in the brain, the methyl ester is hydrolyzed to its active acidic form, which then binds to COX-1. nih.govnih.govresearchgate.net

Studies using ¹¹C-labeled this compound ([¹¹C]KTP-Me) have successfully detected increased COX-1 expression in activated microglia in animal models of neuroinflammation. researchgate.netsnmjournals.orgsnmjournals.org Ex vivo autoradiography in COX-1 deficient mice showed a significant reduction in the accumulation of [¹¹C]KTP-Me, confirming its selectivity for COX-1. snmjournals.org

More recently, ¹⁸F-labeled ketoprofen methyl esters ([¹⁸F]FKTP-Me) have been synthesized and evaluated. snmjournals.orgnih.govnih.gov PET imaging studies in rats with induced brain inflammation showed a high accumulation of (R)-, (S)-, and (RS)-[¹⁸F]FKTP in the inflamed regions. nih.govnih.govresearchgate.netsnmjournals.org Notably, the accumulation of the (S)-enantiomer, (S)-[¹⁸F]FKTP-Me, was higher than that of the other forms, correlating with its stereospecific inhibitory activity against COX-1. nih.govnih.govsnmjournals.org These findings suggest that (S)-[¹⁸F]FKTP-Me is a promising and specific PET probe for imaging COX-1 in the context of neuroinflammation. nih.govnih.govresearchgate.net

Detection of COX-1 Activation in Microglia

Cyclooxygenase-1 (COX-1) is an enzyme implicated in neuroinflammatory processes. researchgate.netfrontiersin.org Studies have explored the use of radiolabeled this compound as a positron emission tomography (PET) probe to detect COX-1 activation in microglia, the primary immune cells of the central nervous system. researchgate.netfrontiersin.orgnih.gov

Research has shown that ¹¹C-labeled this compound ([¹¹C]KTP-Me) can detect COX-1 expression in activated microglia. nih.gov In animal models of neuroinflammation, such as those induced by lipopolysaccharide or quinolinic acid, [¹¹C]KTP-Me accumulation was observed in the brain, corresponding with the presence of activated microglia expressing COX-1. researchgate.netmdpi.comsnmjournals.org Specifically, the (S)-enantiomer of [¹¹C]KTP-Me demonstrated high specificity for COX-1 and was effective in imaging increases in COX-1 in activated microglia associated with amyloid plaque progression in Alzheimer's disease models. nih.govsnmjournals.org These findings suggest that COX-1 is involved in the neuroinflammatory process and that this compound can serve as a valuable tool for studying this involvement. researchgate.netfrontiersin.orgscispace.com

Blood-Brain Barrier Permeability

A significant challenge in treating central nervous system disorders is the limited ability of many drugs to cross the blood-brain barrier (BBB). Ketoprofen itself has poor penetration into the brain. mdpi.com However, its esterification to form this compound has been shown to enhance its ability to cross the BBB. snmjournals.org

Studies using radiolabeled this compound, such as [¹¹C]KTP-Me and [¹⁸F]FKTP-Me (a fluorine-substituted version), have demonstrated that these compounds can cross the BBB and enter the brain. researchgate.netnih.gov Once in the brain, the ester is hydrolyzed back to its active acid form, ketoprofen. researchgate.netnih.gov This prodrug strategy allows for increased brain uptake of the active compound. For instance, the brain uptake clearance of a glyceride ester of ketoprofen was significantly higher than that of ketoprofen itself. nih.gov While the esterification improves brain delivery, the resulting ketoprofen can be subject to efflux from the brain. nih.govmdpi.com

In Vitro Biological Assessments

In addition to its role in neuroinflammation imaging, this compound has been evaluated for other biological activities in vitro.

Anti-proteolytic Activity

Protein denaturation is a key factor in inflammatory diseases. The ability of a compound to inhibit protein denaturation, or its anti-proteolytic activity, is an indicator of its potential anti-inflammatory effect. This compound has demonstrated significant in vitro anti-proteolytic activity. mdpi.comresearchgate.net In one study, methyl 2-(3-benzoyl phenyl) propanoate, another name for this compound, showed the highest inhibitory activity against protein denaturation compared to other ester prodrugs of ketoprofen, with its effect being comparable to that of the parent drug, ketoprofen. mdpi.com

Table 1: In Vitro Anti-proteolytic Activity of this compound and Ketoprofen

| Compound | Concentration (µg/mL) | Inhibition of Protein Denaturation (%) |

|---|---|---|

| This compound | 200 | 82.61 |

| 100 | 77.90 | |

| Ketoprofen (Standard) | 200 | 85.71 |

Data sourced from a study on ester prodrugs of ketoprofen. mdpi.com

Lysosomal Membrane Stabilization

Lysosomal enzymes play a role in the inflammatory process, and the stabilization of the lysosomal membrane can prevent the release of these enzymes. dovepress.combioline.org.br this compound has been shown to possess lysosomal membrane stabilization potential. mdpi.comresearchgate.net An in vitro assay using human red blood cell membranes, which are analogous to lysosomal membranes, demonstrated that this compound exhibited significant, dose-dependent stabilizing activity. mdpi.com At a concentration of 200 µg/mL, its stabilizing effect was prominent and comparable to that of ketoprofen. mdpi.com

Table 2: In Vitro Lysosomal Membrane Stabilization Activity

| Compound | Concentration (µg/mL) | Membrane Stabilizing Activity (%) |

|---|---|---|

| This compound | 200 | 81.05 |

| Ketoprofen (Standard) | 200 | 84.21 |

Data derived from a human red blood cell membrane stabilization assay. mdpi.com

Structure Activity Relationships Sar and Molecular Modeling

Design Principles for Modified Ketoprofen (B1673614) Derivatives

The modification of ketoprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), is a strategic approach to enhance its therapeutic profile. A key principle in designing ketoprofen derivatives is the temporary masking of the carboxylic acid group, which is often associated with gastric toxicity. nih.gov This is frequently achieved through esterification, creating prodrugs that can pass through the gastric environment more effectively. mdpi.com

The design of modified ketoprofen derivatives also involves the incorporation of various chemical moieties to alter its physicochemical and pharmacological properties. For instance, the synthesis of fluorescently-labeled ketoprofen conjugates has been explored for targeted optical imaging of cyclooxygenase-2 (COX-2) expressing tissues. acs.org These modifications often involve tethering fluorophores to the ketoprofen core via different linkers, and the nature of both the linker and the fluorophore can significantly impact the inhibitory activity and selectivity towards COX-2. acs.org

Another design strategy involves creating hybrid molecules by combining ketoprofen with other pharmacologically active scaffolds, such as N-containing heterocycles. mdpi.com This approach aims to develop new chemical entities with potentially novel or enhanced biological activities. The rationale for such designs is often based on the known pharmacological properties of the attached heterocyclic ring system, such as antibacterial or antifungal activities. mdpi.com Furthermore, structural modifications to the ketoprofen molecule itself, such as the introduction of cyano (-CN) or trifluoromethyl (-CF3) groups at different positions, have been investigated through computational studies to explore their potential inhibitory effects on COX-2. nih.gov

The table below summarizes various design principles for modified ketoprofen derivatives.

Table 1: Design Principles for Modified Ketoprofen Derivatives| Design Principle | Rationale | Example Modification | Reference |

|---|---|---|---|

| Prodrug Approach | Reduce gastric toxicity and improve oral absorption. | Esterification with alcohols (e.g., methanol). | nih.govmdpi.com |

| Targeted Imaging | Enable visualization of COX-2 expressing tissues. | Conjugation with fluorophores (e.g., dansyl). | acs.org |

| Hybrid Molecules | Create new compounds with potentially enhanced or novel bioactivities. | Attachment of N-containing heterocycles. | mdpi.com |

| Structural Modification | Enhance inhibitory activity and selectivity for COX-2. | Introduction of -CN or -CF3 groups. | nih.gov |

Impact of Esterification on Pharmacological Profile

Esterification of ketoprofen's carboxylic acid to form ketoprofen methyl ester significantly alters its pharmacological profile, primarily by converting it into a prodrug. This chemical modification has several important consequences.

One of the most significant impacts is the increased lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can improve the compound's ability to permeate cell membranes, potentially leading to better bioavailability. researchgate.net The esterification of ketoprofen with various alcohols, including methanol (B129727), has been shown to result in more lipophilic compounds compared to the parent drug. thieme-connect.de

Furthermore, esterification protects the acidic carboxyl group, which is a key factor in the gastric irritation associated with many NSAIDs. nih.govresearchgate.net By masking this group, this compound can bypass the acidic environment of the stomach with greater stability, reducing the potential for local irritation. nih.govmdpi.com The ester is designed to be hydrolyzed in vivo, likely in the intestine and blood plasma, to release the active ketoprofen. nih.govmdpi.comresearchgate.net

The ester prodrugs of ketoprofen have demonstrated the ability to be chemically stable and are converted to the active drug in the body. researchgate.net Studies have shown that these ester prodrugs exhibit marked anti-inflammatory activity, in some cases comparable to or even exceeding that of the parent ketoprofen. researchgate.net For example, this compound has been suggested as a cost-effective candidate for the prolonged treatment of chronic inflammatory conditions due to these improved properties. researchgate.net

The table below details the impact of esterification on the pharmacological profile of ketoprofen.

Table 2: Impact of Esterification on Ketoprofen's Pharmacological Profile| Parameter | Effect of Esterification | Consequence | Reference |

|---|---|---|---|

| Lipophilicity | Increased | Enhanced cell membrane permeability and potential for improved bioavailability. | researchgate.netresearchgate.net |

| Gastric Stability | Increased | Reduced potential for local gastric irritation due to masking of the carboxylic acid group. | nih.govmdpi.com |

| Prodrug Conversion | Hydrolyzed in vivo | Releases the active drug, ketoprofen, systemically rather than locally in the stomach. | nih.govresearchgate.net |

| Anti-inflammatory Activity | Maintained or Enhanced | The prodrug effectively delivers the active compound, leading to significant anti-inflammatory effects. | researchgate.net |

Stereochemical Considerations and Enantioselectivity

Ketoprofen is a chiral compound, existing as two enantiomers: (S)-ketoprofen and (R)-ketoprofen. guidetopharmacology.org The pharmacological activity of ketoprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. nih.govresearchgate.net In vitro studies have indicated that (S)-ketoprofen is significantly more potent than its (R)-counterpart. researchgate.net The (R)-enantiomer is considered to have undesirable side effects. nih.gov

Given the differences in activity between the two enantiomers, the stereoselective synthesis and resolution of ketoprofen are of significant interest. One approach to obtaining enantiomerically pure ketoprofen involves the asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid using a chiral catalyst. scielo.brresearchgate.net This method can produce (S)-ketoprofen with a high optical yield. scielo.br

Enzymatic resolution is another key strategy. Lipases have been effectively used for the enantioselective esterification of racemic ketoprofen. nih.gov For instance, Candida rugosa lipase (B570770) has demonstrated high enantioselectivity, preferentially esterifying one enantiomer and allowing for the separation of the other. nih.gov This process can yield (S)-alkyl ketoprofen esters with high enantiomeric excess, which can then be hydrolyzed to the desired (S)-ketoprofen. nih.gov The efficiency of such enzymatic resolutions can be influenced by factors like the choice of lipase, solvent, and alcohol used in the esterification reaction. researchgate.net

In the context of this compound, studies have been conducted with both the racemic mixture and the individual enantiomers. For example, radiolabeled (RS)-, (R)-, and (S)-[¹⁸F]FKTP-Me (a fluorine-substituted derivative of this compound) have been synthesized and evaluated. nih.govnih.gov These studies have shown that the accumulation of the (S)-enantiomer in inflamed regions can be higher, correlating with its stereospecific inhibitory activity against COX-1. nih.govsnmjournals.org

The table below outlines the key stereochemical aspects of ketoprofen and its methyl ester.

Table 3: Stereochemical Considerations of Ketoprofen| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Active Enantiomer | The (S)-enantiomer is primarily responsible for the anti-inflammatory activity. | The (R)-enantiomer is less active and may contribute to side effects. | guidetopharmacology.orgnih.govresearchgate.net |

| Asymmetric Synthesis | Chiral catalysts are used to produce enantiomerically pure (S)-ketoprofen. | Allows for the direct production of the more active enantiomer. | scielo.brresearchgate.net |

| Enzymatic Resolution | Lipases can selectively esterify one enantiomer from a racemic mixture. | Provides a method for separating the enantiomers with high purity. | nih.govresearchgate.net |

| Enantiomer-Specific Activity of Derivatives | Radiolabeled enantiomers of this compound derivatives show differential accumulation in target tissues. | Demonstrates the importance of stereochemistry in the action of ketoprofen derivatives. | nih.govnih.govsnmjournals.org |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of ketoprofen and its derivatives at the molecular level. nih.gov These methods provide detailed insights into the interactions between these compounds and their biological targets, such as the cyclooxygenase (COX) enzymes. nih.govacs.org

MD simulations have been employed to study the inhibitory effects of structurally modified ketoprofen analogues on human COX-2. nih.gov By analyzing parameters such as root mean square deviations (RMSD), root mean square fluctuations (RMSF), and the radius of gyration (Rg), researchers can assess the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.govfrontiersin.org These simulations can help to elucidate the structure and dynamics of the protein with and without the bound ligand. nih.gov

Binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, are used to quantify the binding affinity of different ketoprofen derivatives for COX-2. nih.gov This information is crucial for understanding the structure-activity relationships and for designing new derivatives with improved potency and selectivity.

Molecular docking studies, another computational technique, have been used to predict the binding modes of ketoprofen ester prodrugs within the active sites of COX-1 and COX-2. researchgate.net These in silico studies help to understand the molecular basis for the observed biological activities and can guide the design of new inhibitors with desired specificity. researchgate.net

Furthermore, MD simulations have been used to explore the local molecular organization of ketoprofen in the liquid phase, providing insights into the formation of hydrogen-bonded structures like cyclic dimers. researchgate.net The presence and stability of these aggregates can influence the physicochemical properties of the compound. Comparing the behavior of ketoprofen with its methylated derivative, which cannot form such dimers, helps to clarify the role of hydrogen bonding in its molecular dynamics. researchgate.net

The table below summarizes the applications of computational chemistry in the study of this compound.

Table 4: Computational Approaches in Ketoprofen Research| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|